molecular formula C13H19NO2 B12610634 2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid

Cat. No.: B12610634
M. Wt: 221.29 g/mol
InChI Key: HNKBZBRLVYQWKW-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid is an organic compound with a complex structure It features an aminomethyl group attached to a propionic acid backbone, with a 4-isopropyl-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid typically involves multi-step organic reactions One common method starts with the alkylation of 4-isopropylbenzene with a suitable halogenated propionic acid derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-3-phenyl-propionic acid: Lacks the isopropyl group, leading to different chemical and biological properties.

    3-(4-Isopropyl-phenyl)-propionic acid: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness

2-Aminomethyl-3-(4-isopropyl-phenyl)-propionic acid is unique due to the presence of both the aminomethyl and isopropyl-phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)

InChI Key

HNKBZBRLVYQWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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